CX-5011

Catalog No.
S843538
CAS No.
1333382-30-1
M.F
C20H11N4NaO2
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CX-5011

CAS Number

1333382-30-1

Product Name

CX-5011

IUPAC Name

sodium;5-(3-ethynylanilino)pyrimido[4,5-c]quinoline-8-carboxylate

Molecular Formula

C20H11N4NaO2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1

InChI Key

FSIFELDKZUCPMJ-UHFFFAOYSA-M

SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+]

Synonyms

5-[(3-ethynylphenyl)amino]-pyrimido[4,5-c]quinoline-8-carboxylic acid, monosodium salt

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+]

CX-5011 is a selective, small molecule inhibitor of casein kinase 2 (CK2), a pleiotropic protein kinase involved in various cellular processes, including cell proliferation and survival. It is structurally characterized as 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylic acid. This compound has emerged as a promising candidate in cancer therapy due to its ability to induce apoptosis in tumor cells and its unique mechanism of action that includes both CK2 inhibition and the induction of methuosis, a form of non-apoptotic cell death .

As mentioned earlier, CX-5011 acts as a CK2 inhibitor. CK2 is a serine/threonine kinase that phosphorylates various protein substrates within the cell, regulating diverse cellular processes like cell proliferation, survival, and apoptosis [].

  • Kinase Inhibition: The pyrimidoquinoline core structure is present in several known kinase inhibitors []. SEPCQ might be investigated for its potential to inhibit specific kinases, which are enzymes involved in many cellular processes.
  • Anticancer Activity: Many kinase inhibitors also possess anticancer properties []. Therefore, SEPCQ could be explored for its potential use in cancer treatment.
  • Antimicrobial Activity: The combination of the pyrimidoquinoline core and the ethynyl and amine functional groups suggests potential antimicrobial activity. This would be an area for further research.
, which include:

  • Oxidation: Under specific conditions, CX-5011 can be oxidized to form various oxidized derivatives.
  • Reduction: The compound can also participate in reduction reactions, although detailed pathways are less documented.
  • Binding with ATP: As an ATP-competitive inhibitor, CX-5011 binds to the ATP-binding site of CK2, effectively blocking its activity, which is crucial for its role in cancer cell death .

The biological activity of CX-5011 is significant in the context of cancer treatment. It has been shown to:

  • Induce apoptosis in various cancer cell lines by inhibiting CK2 activity.
  • Activate Rac1, a small GTPase involved in cytoskeletal dynamics and cellular signaling pathways.
  • Promote methuosis, a unique form of cell death characterized by large vacuole formation and macropinocytosis, which is more potent than that induced by its parent compound CX-4945 .

CX-5011 is synthesized through a multi-step chemical process that typically involves:

  • Formation of the pyrimidine core: Initial reactions lead to the creation of the pyrimidine structure.
  • Coupling reactions: The ethynylphenylamino group is introduced through coupling reactions with appropriate precursors.
  • Carboxylic acid formation: The final step involves functionalizing the compound to include the carboxylic acid group at the 8-position .

These synthesis methods have been optimized to enhance yield and purity for research applications.

CX-5011 has several applications primarily in cancer research:

  • Cancer Therapy: Due to its ability to induce cell death in resistant cancer cell lines, it is being explored as a therapeutic agent against various malignancies.
  • Research Tool: CX-5011 serves as a valuable chemical probe for studying CK2's role in cellular processes and cancer biology.
  • Combination Therapy: It may enhance the efficacy of other chemotherapeutic agents by overcoming drug resistance mechanisms .

Studies have demonstrated that CX-5011 interacts with multiple cellular pathways:

  • CK2 Inhibition: It effectively inhibits CK2 activity across various cancer cell lines, leading to reduced survival signaling.
  • Rac1 Activation: CX-5011 also activates Rac1, which can influence cytoskeletal rearrangements and promote macropinocytosis, enhancing drug uptake in cells .
  • Methuosis Induction: The compound's ability to induce methuosis suggests it operates through alternative pathways beyond traditional apoptosis, providing a unique mechanism for cancer cell death .

CX-5011 shares structural and functional similarities with several other CK2 inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameStructureMechanism of ActionUnique Features
CX-49455-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acidCK2 inhibitionFirst clinical-stage CK2 inhibitor; primarily induces apoptosis
CX-5033Benzonaphthyridine analogCK2 inhibitionImproved selectivity over CX-4945 but lacks methuosis induction
CX-5279Another benzonaphthyridine analogCK2 inhibitionFocused on selectivity; less potent than CX-5011 in inducing methuosis

CX-5011 stands out due to its dual mechanism of action—both inhibiting CK2 and inducing methuosis—making it a versatile candidate for further investigation in cancer therapies .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

362.07796989 g/mol

Monoisotopic Mass

362.07796989 g/mol

Heavy Atom Count

27

UNII

2F5JG09KS6

Wikipedia

Cx-5011

Dates

Modify: 2023-08-15
1.Battistutta, R.,Cozza, G.,Pierre, F., et al. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer. Biochemistry 50(39), 8478-8488 (2011).

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